N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
CAS No.: 2034231-99-5
Cat. No.: VC5750431
Molecular Formula: C21H25F2N3O3
Molecular Weight: 405.446
* For research use only. Not for human or veterinary use.
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide - 2034231-99-5](/images/structure/VC5750431.png)
Specification
CAS No. | 2034231-99-5 |
---|---|
Molecular Formula | C21H25F2N3O3 |
Molecular Weight | 405.446 |
IUPAC Name | N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide |
Standard InChI | InChI=1S/C21H25F2N3O3/c22-21(23)8-6-15(7-9-21)18-25-17(29-26-18)14-24-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H,24,27) |
Standard InChI Key | HKMGXFPXJNKCDP-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)(F)F |
Introduction
Overview
N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetically derived organic compound characterized by a multifunctional architecture combining heterocyclic, fluorinated, and carboxamide motifs. This compound has attracted preliminary interest in medicinal chemistry due to its structural complexity, which suggests potential interactions with biological targets. While direct experimental data on its applications remains limited, its design principles align with pharmacophores known for modulating enzymatic activity and cellular pathways.
Chemical Identity and Structural Features
Molecular Identity
Property | Value |
---|---|
IUPAC Name | N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide |
Molecular Formula | C₂₄H₂₅F₂N₃O₄ |
Molecular Weight | 469.47 g/mol |
SMILES | C1CC(CCC1C2=NOC(=N2)CNC(=O)C3(COCC(C3)(C4=CC=CC=C4)O)F)(F)F |
InChI Key | FSUVUICSCUJFTK-UHFFFAOYSA-N |
Structural Components
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1,2,4-Oxadiazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for enhancing metabolic stability and serving as a bioisostere for ester or amide groups .
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4,4-Difluorocyclohexyl Group: A fluorinated cyclohexane ring that improves lipophilicity and influences conformational rigidity .
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4-Phenyloxane-4-carboxamide: A tetrahydropyran (oxane) ring substituted with a phenyl group and a carboxamide, contributing to steric bulk and hydrogen-bonding capacity .
Synthesis and Optimization
Industrial Scalability
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Continuous flow reactors could enhance yield and reduce reaction times.
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Quality control via HPLC (C18 column, acetonitrile/water gradient) ensures batch consistency .
Physicochemical Properties
Property | Value/Description |
---|---|
Lipophilicity (LogP) | Estimated 3.8 (via ChemAxon software) |
Solubility | Poor aqueous solubility (<10 µM); soluble in DMSO, DMF |
Stability | Hydrolytically stable at pH 4–8; sensitive to strong acids/bases |
Hypothesized Biological Activity
Target Prediction
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Kinase Inhibition: The oxadiazole and carboxamide groups may interact with ATP-binding pockets in kinases (e.g., EGFR or MAPK) .
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GPCR Modulation: The fluorocyclohexyl group’s hydrophobicity could facilitate binding to G-protein-coupled receptors .
Comparative Bioactivity
Structural Feature | Potential Role |
---|---|
1,2,4-Oxadiazole | Enhances metabolic stability |
Difluorocyclohexyl | Increases membrane permeability |
4-Phenyloxane | Provides steric hindrance |
Research Challenges and Opportunities
Knowledge Gaps
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No peer-reviewed studies directly investigate this compound’s synthesis or bioactivity.
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Toxicity, pharmacokinetics, and in vivo efficacy remain unexplored.
Future Directions
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Synthetic Optimization: Screen catalysts (e.g., ZnCl₂) to improve oxadiazole cyclization efficiency .
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In Silico Studies: Molecular docking against protein databases (e.g., PDB) to identify putative targets.
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In Vitro Assays: Prioritize cytotoxicity screening (MTT assay) and kinase inhibition profiling .
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